molecular formula C13H10N6 B13889845 8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13889845
M. Wt: 250.26 g/mol
InChI Key: PFKZIBJCLTUYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a compound that combines the structural features of indole and triazolopyrazine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Triazolopyrazine is a fused heterocyclic system containing both triazole and pyrazine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Construction of the Triazolopyrazine Core: The triazolopyrazine core can be constructed by cyclization reactions involving appropriate precursors. For example, a triazole ring can be formed by the reaction of hydrazine with a nitrile, followed by cyclization with a suitable pyrazine derivative.

    Coupling of Indole and Triazolopyrazine: The final step involves coupling the indole derivative with the triazolopyrazine core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazolopyrazine rings are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.

    Biological Research: The compound is used as a tool to study the biological functions of indole and triazolopyrazine derivatives.

    Chemical Biology: The compound is employed in chemical biology to investigate the mechanisms of action of indole and triazolopyrazine-based drugs.

Mechanism of Action

The mechanism of action of 8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets and pathways:

    Inhibition of ERK Signaling Pathway: The compound inhibits the ERK (extracellular signal-regulated kinase) signaling pathway, which is crucial for cell proliferation and survival.

    Induction of Apoptosis: The compound induces apoptosis (programmed cell death) in cancer cells by regulating cell cycle-related and apoptosis-related proteins.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

IUPAC Name

8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C13H10N6/c14-13-17-12-11(16-6-7-19(12)18-13)9-2-1-3-10-8(9)4-5-15-10/h1-7,15H,(H2,14,18)

InChI Key

PFKZIBJCLTUYSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=NC=CN4C3=NC(=N4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.